2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide
Description
2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of various functional groups such as chloro, nitro, and sulfamoyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c20-18-10-9-16(29(27,28)22-13-5-2-1-3-6-13)12-17(18)19(24)21-14-7-4-8-15(11-14)23(25)26/h1-12,22H,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMFOEKKXPYHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfamoylation: Introduction of the sulfamoyl group.
Amidation: Formation of the benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Reduction: Formation of 2-chloro-N-(3-aminophenyl)-5-(phenylsulfamoyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups suggests that it could interact with various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-nitrophenyl)benzamide
- 5-(phenylsulfamoyl)benzamide
- N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide
Uniqueness
The unique combination of chloro, nitro, and sulfamoyl groups in 2-chloro-N-(3-nitrophenyl)-5-(phenylsulfamoyl)benzamide may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be exploited in designing new compounds with improved efficacy and selectivity for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
